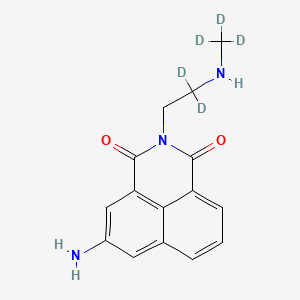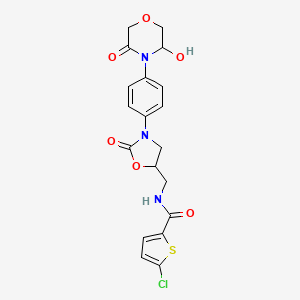![molecular formula C19H18ClN3O6S B565255 5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1161719-51-2](/img/structure/B565255.png)
5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Rivaroxaban . It is a low molecular weight, orally administrable anticoagulant drug . The pharmaceutical directly inhibits the active form of serine protease Factor Xa (FXa) . Rivaroxaban can be used for the prevention and treatment of various thromboembolic diseases, in particular of deep vein thrombosis (DVT), pulmonary embolism (PE), myocardial infarct, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, cerebral stroke, transitory ischemic attacks, and peripheral arterial occlusive diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several heterocyclic rings . It contains a morpholine ring, an oxazolidine ring, and a thiophene ring . The exact structure can be found in the referenced patents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific form. For example, it has been reported that there are polymorphic and amorphous forms of this compound . These different forms may have different physical and chemical properties.Scientific Research Applications
Polymorphic Form Research
A polymorphic form of Rivaroxaban, termed form APO-A, has been identified . This form and the processes for its preparation are subjects of ongoing research. The study of polymorphic forms is crucial in pharmaceutical sciences as different forms can have different bioavailability and stability .
Drug Formulation and Delivery
Rivaroxaban is used in various drug formulations. Compositions and formulations comprising form APO-A of Rivaroxaban are being developed . These formulations can have different release profiles, which can be tailored to achieve optimal therapeutic effects .
Solvent Selection Studies
Studies are being conducted on compositions comprising a crystalline form of Rivaroxaban and solvents selected from C3 to C6 ketones, C3 to C4 amides, and mixtures thereof . The choice of solvent can significantly impact the solubility and stability of the drug, affecting its efficacy .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Rivaroxaban , is the active form of serine protease Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
Rivaroxaban acts as a direct inhibitor of FXa . By binding to FXa, Rivaroxaban prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade. This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .
Biochemical Pathways
The inhibition of FXa by Rivaroxaban affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, Rivaroxaban disrupts the cascade and inhibits the formation of fibrin, a protein that forms the structure of blood clots .
Pharmacokinetics
As an orally administrable drug , it is likely to follow the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such drugs. The impact of these properties on the bioavailability of Rivaroxaban would need further investigation.
Result of Action
The molecular and cellular effects of Rivaroxaban’s action primarily involve the prevention of blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, Rivaroxaban prevents the formation of fibrin and, consequently, blood clots .
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)17(25)21-9-13-18(26)23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-10-16(22)24/h1-6,13,18,26H,7-10H2,(H,21,25)/t13-,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGWNELFPGFWHH-FVRDMJKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C(C(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C([C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858379 |
Source


|
| Record name | 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
CAS RN |
1161719-51-2 |
Source


|
| Record name | 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

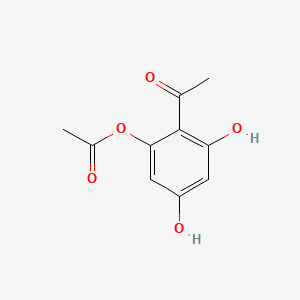
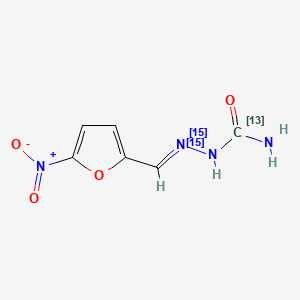
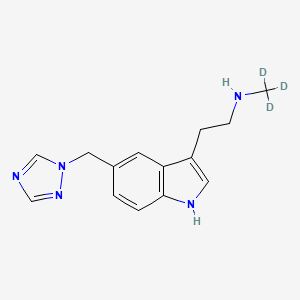



![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)


![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)


